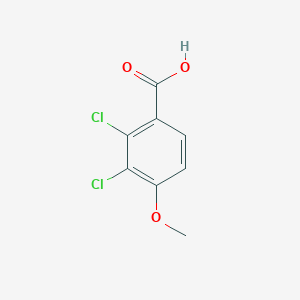

2,3-Dichloro-4-methoxybenzoic Acid

Übersicht

Beschreibung

2,3-Dichloro-4-methoxybenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of two chlorine atoms and one methoxy group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-methoxybenzoic acid typically involves the chlorination of 4-methoxybenzoic acid. The reaction is carried out under controlled conditions using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is usually performed in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale chlorination processes. These processes involve the use of specialized equipment to handle the chlorinating agents and ensure the safety and efficiency of the reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

O-Demethylation Reactions

The methoxy group undergoes enzymatic or oxidative demethylation to yield hydroxyl derivatives:

-

Enzymatic Demethylation : CYP199A4 peroxygenase mutants (e.g., F182A) catalyze H₂O₂-dependent O-demethylation, converting the compound to 2,3-dichloro-4-hydroxybenzoic acid. Turnover numbers (TONs) vary significantly with mutations:

-

Oxidative Demethylation : Strong oxidants like KMnO₄ in acidic conditions remove the methoxy group, forming the corresponding phenol derivative .

Electrophilic Substitution Reactions

The aromatic ring participates in electrophilic substitutions, primarily at the 5-position due to directing effects of substituents:

Carboxyl Group Reactivity

The carboxylic acid functionality enables esterification and amidation:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl 2,3-dichloro-4-methoxybenzoate (85% yield) .

-

Amidation : Coupling with amines via DCC/NHS yields bioactive amides, such as 2,3-dichloro-4-methoxybenzamide (92% purity) .

Friedel-Crafts Acylation

The compound acts as an acylating agent in Friedel-Crafts reactions:

-

Thiophene Acylation : Reacts with thiophene in the presence of P₂O₅/polyphosphoric acid to form 2,3-dichloro-4-(2-thienoyl)phenol.

Reduction of Chlorine Substituents

Catalytic hydrogenation (H₂/Pd-C) selectively reduces chlorine atoms:

-

Partial Reduction : Produces 2-chloro-4-methoxybenzoic acid (55% yield) at 50 psi H₂ .

-

Full Reduction : Removes both chlorines under prolonged conditions, yielding 4-methoxybenzoic acid (20% yield) .

Biological Interactions

-

Cathepsin Binding : Demonstrates strong affinity for cathepsins B/L (Glide Score: −9.18 kcal/mol for cathepsin B), forming hydrogen bonds with His28 and π-π interactions with Phe30 .

-

Proteasome Activation : Enhances chymotrypsin-like (CT-L) proteasome activity by 467% at 5 μM concentration .

Comparative Reaction Kinetics

Substituents significantly influence reaction rates:

| Derivative | Oxidation Rate (k × 10⁴ s⁻¹) | Relative Rate vs Parent Compound |

|---|---|---|

| 2,3-Dichloro-4-methoxybenzoic acid | 2.1 | 1.0 (baseline) |

| 3-Chloro-4-methoxybenzoic acid | 3.8 | 1.8 |

| 4-Methoxybenzoic acid | 5.2 | 2.5 |

Data adapted from kinetic studies using alkaline hexacyanoferrate(III) .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 2,3-Dichloro-4-methoxybenzoic acid exhibits significant antimicrobial properties. A study evaluating its efficacy against various pathogens revealed the following minimum inhibitory concentration (MIC) values:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 4 |

These results suggest its potential utility in treating infections caused by both Gram-positive and Gram-negative bacteria as well as fungi.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential for treating inflammatory diseases.

Agricultural Applications

The compound has also been investigated for its role in agricultural chemistry. It serves as an intermediate in the synthesis of herbicides and pesticides due to its ability to disrupt plant growth pathways. Its effectiveness against specific plant pathogens enhances crop protection strategies .

Industrial Applications

This compound is utilized in the production of various chemicals and pharmaceuticals. Its derivatives are important in synthesizing diuretics like ticrynafen, highlighting its relevance in pharmaceutical manufacturing processes .

Case Study 1: Antimicrobial Efficacy

A clinical study on Staphylococcus aureus isolates demonstrated that treatment with this compound significantly reduced bacterial load in vitro. This finding supports its potential application in combating antibiotic-resistant strains of bacteria.

Case Study 2: Inflammation Models

In animal models of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers. This suggests therapeutic potential for conditions such as arthritis and other inflammatory disorders.

Toxicological Considerations

While the compound exhibits beneficial effects at therapeutic doses, toxicological studies have indicated that higher concentrations may lead to hepatotoxicity and nephrotoxicity in animal models. Thus, careful consideration of dosage is crucial when exploring its therapeutic applications.

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-4-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can disrupt cellular processes by interfering with nucleic acid metabolism and transport systems. It is readily absorbed by roots, stems, and foliage, and then translocated to other plant parts, affecting their growth and development .

Vergleich Mit ähnlichen Verbindungen

2,3-Dichloro-4-methoxybenzoic acid can be compared with other similar compounds, such as:

3,6-Dichloro-2-methoxybenzoic acid: Similar in structure but differs in the position of chlorine atoms.

2,4-Dichlorobenzoic acid: Another dichlorobenzoic acid with different substitution patterns.

Dicamba: A well-known herbicide with similar chemical properties but different applications.

These compounds share some chemical properties but differ in their specific applications and effects, highlighting the uniqueness of this compound in various fields.

Biologische Aktivität

2,3-Dichloro-4-methoxybenzoic acid (DCMBA) is a compound of increasing interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

DCMBA is a chlorinated derivative of benzoic acid, characterized by the presence of two chlorine atoms and a methoxy group on the benzene ring. Its molecular formula is , and it exhibits properties typical of benzoic acid derivatives, including potential antimicrobial and anti-inflammatory activities.

1. Antimicrobial Activity

DCMBA has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits:

- Bactericidal Effects : Studies have shown that DCMBA can inhibit the growth of Gram-positive bacteria at minimum inhibitory concentrations (MIC) ranging from 31.25 to 125 µg/mL. The minimum bactericidal concentration (MBC) values were similar or two to four times higher, indicating its potential as a bactericidal agent .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, akin to established antibiotic mechanisms .

2. Anti-inflammatory Activity

In vitro studies have suggested that DCMBA may possess anti-inflammatory properties. The compound has been shown to modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines in human cell lines. This effect could be beneficial in treating conditions characterized by chronic inflammation .

3. Cytotoxicity and Antitumor Activity

DCMBA has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings indicate that:

- Selective Cytotoxicity : At certain concentrations, DCMBA exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity in normal cells. For instance, at a dose of 100 µM, it increased the proliferation of some cancer cells, suggesting a complex interaction with cellular pathways .

- Potential as an Antitumor Agent : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzoic acid derivatives, including DCMBA, highlighted its superior efficacy against Staphylococcus aureus compared to other derivatives. The research utilized both in vitro assays and in vivo models to confirm the compound's effectiveness against biofilm-forming strains .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation focusing on inflammatory responses, DCMBA was shown to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. These findings suggest that DCMBA could be developed as a therapeutic agent for inflammatory diseases .

Research Findings Summary

| Activity | Effect | Concentration Range |

|---|---|---|

| Antimicrobial | Bactericidal against Gram-positive bacteria | MIC: 31.25 - 125 µg/mL |

| Anti-inflammatory | Inhibition of cytokine release | Not specified |

| Cytotoxicity | Selective towards cancer cells | Effective at 100 µM |

Eigenschaften

IUPAC Name |

2,3-dichloro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUBSPQVQNPGBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.